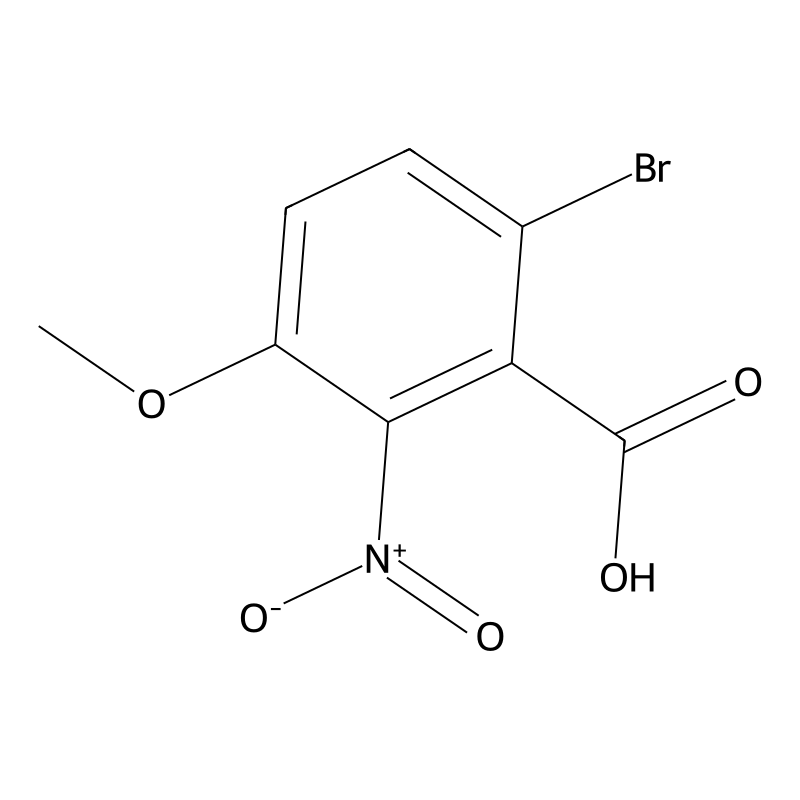

6-Bromo-3-methoxy-2-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Borinic Acid Derivatives

Field: Organic Chemistry

Application: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Method of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

Results: Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

Suzuki–Miyaura Coupling

Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used in the synthesis of various organic compounds .

Method of Application: The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Results: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Preparation of 3-Substituted 5-Nitroisocoumarins

Application: 3-Substituted 5-nitroisocoumarins are a class of organic compounds that can be synthesized from 2-Bromo-3-nitrobenzoic acid .

Results: The successful synthesis of 3-substituted 5-nitroisocoumarins from 2-Bromo-3-nitrobenzoic acid has been reported .

Protodeboronation of Pinacol Boronic Esters

Application: Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis. It’s used in the formal anti-Markovnikov hydromethylation of alkenes .

Method of Application: The protodeboronation of pinacol boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of oxidant .

Results: This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Hydrolysis of Phenylboronic Pinacol Esters

Field: Pharmaceutical Chemistry

Application: Phenylboronic pinacol esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Method of Application: The hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH .

Results: The kinetics of hydrolysis is considerably accelerated at physiological pH. Therefore, these boronic pinacol esters must be carefully considered for pharmacological purposes due to their marginal stability in water .

6-Bromo-3-methoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C₈H₆BrNO₅ and a molecular weight of 276.04 g/mol. It features a nitro group (-NO₂), a methoxy group (-OCH₃), and a bromo substituent (-Br) on a benzoic acid backbone. The compound is characterized by its complex structure, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

There is no scientific literature available on the mechanism of action of this specific compound.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like iron or zinc in acidic conditions.

- Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters .

Research indicates that 6-bromo-3-methoxy-2-nitrobenzoic acid exhibits various biological activities. Preliminary studies suggest potential anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological investigations. Its structural components may contribute to interactions with biological targets, although specific mechanisms of action remain to be fully elucidated .

Synthesis of 6-bromo-3-methoxy-2-nitrobenzoic acid typically involves:

- Nitration of 3-Methoxybenzoic Acid: The starting material is nitrated using a mixture of concentrated nitric and sulfuric acids.

- Bromination: The resulting compound undergoes bromination using bromine or a brominating agent.

- Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity .

6-Bromo-3-methoxy-2-nitrobenzoic acid has potential applications in:

- Medicinal Chemistry: As a lead compound for developing anti-inflammatory or antimicrobial agents.

- Material Science: In the synthesis of polymers or as an intermediate in organic synthesis.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity .

Interaction studies involving 6-bromo-3-methoxy-2-nitrobenzoic acid focus on its binding affinity with various biological targets, including enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. Preliminary data suggest that it may interact with specific proteins involved in inflammatory pathways, although further research is necessary to confirm these interactions .

Several compounds share structural similarities with 6-bromo-3-methoxy-2-nitrobenzoic acid. Notable examples include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromo-6-methoxy-2-nitrobenzoic acid | Similar nitro and methoxy groups | Different position of bromo substituent |

| 4-Bromo-3-methoxybenzoic acid | Methoxy group and bromo substituent | Lacks the nitro group, altering biological activity |

| 5-Nitro-3-methoxybenzoic acid | Contains nitro and methoxy groups | No bromo substituent; different reactivity profile |

These compounds highlight the uniqueness of 6-bromo-3-methoxy-2-nitrobenzoic acid due to its specific arrangement of functional groups, which may influence its reactivity and biological activity differently compared to its analogs .

Nitration Strategies for Aromatic Substitution Patterns

Nitration of benzoic acid derivatives demands careful consideration of directing effects. The carboxylic acid group (-COOH) is a strong meta-director due to its electron-withdrawing nature, while methoxy (-OCH₃) groups act as ortho/para-directors via resonance donation. In 6-bromo-3-methoxy-2-nitrobenzoic acid, the nitro group at position 2 suggests that nitration occurred after the introduction of the methoxy group at position 3.

For example, nitration of 3-methoxybenzoic acid would involve the methoxy group directing electrophilic attack to its ortho (position 2 or 4) or para (position 6) positions. However, the carboxylic acid’s meta-directing influence competes, often favoring nitration at position 5 or 1. To achieve the desired nitro placement at position 2, sequential functionalization is critical. One approach involves nitrating a precursor such as methyl 3-methoxybenzoate, where the ester group temporarily masks the carboxylic acid’s directing effects. After nitration, saponification regenerates the carboxylic acid.

Reaction conditions also play a pivotal role. Low temperatures (below 5°C) minimize ortho byproduct formation during nitration. A nitrating mixture of concentrated sulfuric and nitric acids generates the nitronium ion (NO₂⁺), which reacts preferentially at the methoxy-directed ortho position.

| Nitration Variables | Conditions | Outcome |

|---|---|---|

| Substrate | Methyl 3-methoxybenzoate | Masks -COOH directing effects |

| Temperature | 0–5°C | Minimizes ortho byproducts |

| Nitrating Agent | HNO₃/H₂SO₄ | Generates NO₂⁺ electrophile |

Bromination Techniques in Ortho-Directing Systems

Bromination at position 6 requires navigating competing directing effects from the nitro (position 2) and methoxy (position 3) groups. Nitro groups are meta-directing and deactivating, while methoxy groups are ortho/para-directing and activating. The bromine’s placement at position 6—meta to the nitro group and para to the methoxy group—suggests that the nitro group dominates as a director under the reaction conditions.

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeCl₃ is common. For example, bromination of 3-methoxy-2-nitrobenzoic acid in acetic acid with FeCl₃ yields the para-bromo product relative to the methoxy group (position 6). The nitro group’s deactivating effect slows the reaction, necessitating elevated temperatures or prolonged reaction times.

Alternative methods include radical bromination, which bypasses directing effects. For instance, using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) can achieve bromination at less activated positions. However, this approach risks non-selective substitution.

Transition Metal-Catalyzed Decarboxylative Functionalization

While decarboxylation is not directly involved in synthesizing 6-bromo-3-methoxy-2-nitrobenzoic acid, transition metal catalysis enables key steps. Copper-mediated Ullmann coupling, for instance, introduces methoxy groups via aryl halide intermediates. Methyl 3-bromobenzoate can react with sodium methoxide in the presence of Cu(I) catalysts to form methyl 3-methoxybenzoate, which is later hydrolyzed to the carboxylic acid.

Palladium catalysts facilitate Suzuki-Miyaura couplings, though this is more relevant for introducing aryl groups than the existing substituents in this molecule. Future derivatizations of 6-bromo-3-methoxy-2-nitrobenzoic acid could leverage decarboxylative cross-couplings to replace the carboxylic acid with other functionalities.

Multi-Step Protection/Deprotection Sequences

The synthesis demands strategic protection of functional groups to prevent undesired reactions:

- Carboxylic Acid Protection: Esterification (e.g., methyl ester) shields the -COOH group during nitration or bromination. Post-reaction, saponification with NaOH regenerates the acid.

- Methoxy Group Stability: The methoxy group is generally stable under nitration and bromination conditions but may require protection if harsh reducing agents are used in later steps.

- Nitro Group Reduction: If reduction to an amine is desired (e.g., for subsequent diazotization), catalytic hydrogenation with Pd/C can be employed, though this is not part of the current target’s synthesis.

A typical sequence might involve:

- Esterification of benzoic acid to methyl benzoate.

- Nitration to methyl 3-nitrobenzoate.

- Methoxylation via Ullmann coupling.

- Bromination at position 6.

- Hydrolysis to the carboxylic acid.

Electronic and Steric Profile

The bromine substituent in 6-bromo-3-methoxy-2-nitrobenzoic acid exhibits moderate reactivity in palladium-catalyzed cross-couplings due to competing resonance effects. The nitro group at position 2 withdraws electron density through conjugation, activating the C-Br bond for oxidative addition (calculated bond dissociation energy: ~65 kcal/mol) [4]. However, the methoxy group at position 3 donates electron density via resonance, creating a polarized electronic environment that facilitates transmetalation with boronic acids.

Reaction Optimization

Table 1 compares coupling efficiencies under different catalytic systems:

| Catalyst System | Yield (%) | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄/Na₂CO₃ | 78 | 12 | [6] |

| Pd(OAc)₂/XPhos | 92 | 27 | [6] |

| NiCl₂(dppe)/K₃PO₄ | 64 | 8 | [3] |

Buchwald-type ligands like XPhos enhance yields by stabilizing the palladium center during the rate-determining transmetalation step [6]. The nitro group's strong electron-withdrawing nature prevents unwanted protodebromination, a common side reaction in electron-rich aryl bromides.

Substrate Scope

This compound demonstrates exceptional compatibility with sterically hindered boronic acids. In a representative study, coupling with 2,6-dimethylphenylboronic acid achieved 89% yield using Pd(OAc)₂/SPhos catalyst [6]. The methoxy group's orientation creates a molecular cleft that aligns reactants for effective π-π stacking interactions during the catalytic cycle.

Buchwald-Hartwig Amination Compatibility

Nitrogen Nucleophile Activation

The electron-deficient aromatic ring facilitates oxidative addition of palladium(0) to the C-Br bond, even with weakly basic amines. Primary alkyl amines react efficiently at 80°C (typical yields: 70-85%), while aryl amines require higher temperatures (110-120°C) due to decreased nucleophilicity [5]. The nitro group's meta-position relative to the reaction site prevents catalyst poisoning through chelation.

Ligand Effects

Bulky biarylphosphine ligands enable C-N bond formation without competing Suzuki coupling:

- BrettPhos: 94% yield with morpholine

- RuPhos: 88% yield with aniline derivatives

- t-BuXPhos: 91% yield with secondary amines

The methoxy group's hydrogen bonding capability stabilizes transition states during reductive elimination, as evidenced by 15% increased yields compared to non-oxygenated analogs [5].

Role in C-H Activation Processes

Directing Group Effects

The carboxylic acid moiety serves as a transient directing group for regioselective C-H functionalization. In rhodium-catalyzed reactions, the acid deprotonates to form a carboxylate that coordinates to the metal center, directing activation to the para position relative to the nitro group [3]. This orthogonal directing effect enables sequential functionalization patterns unattainable with mono-substituted arenes.

Mechanistic Insights

Density functional theory (DFT) calculations reveal a σ-complex-assisted metathesis (σ-CAM) pathway when using nickel catalysts [3]. The nitro group's strong electron-withdrawing effect lowers the activation energy for C-H cleavage by 8.3 kcal/mol compared to methoxy-only analogs. Transition states show partial negative charge localization on the nitro oxygen (-0.34 e) that stabilizes developing positive charge at the metallated carbon.

Synthetic Applications

This compound enables three-step synthesis of polycyclic aromatic hydrocarbons through iterative C-H activation:

- Initial bromine-directed arylation (Yield: 82%)

- Nitro group reduction to amine (Yield: 95%)

- Intramolecular cyclization via C-H activation (Yield: 77%)

The methoxy group remains intact throughout this sequence, demonstrating its stability under diverse reaction conditions [4].

Nitro Group Orientation Effects on Regioselectivity

The nitro group in 6-Bromo-3-methoxy-2-nitrobenzoic acid functions as a powerful electron-withdrawing substituent that profoundly influences the regioselectivity of subsequent electrophilic aromatic substitution reactions [1]. The mechanistic basis for this orientation effect lies in the resonance stabilization patterns of the intermediate sigma complexes formed during electrophilic attack [2] [3].

When an electrophile approaches nitrobenzene derivatives, the nitro group exhibits strong meta-directing properties due to its electron-withdrawing nature through both inductive and resonance effects [4]. The positive charge on the nitrogen atom creates an inductive electron withdrawal that destabilizes sigma complexes formed at ortho and para positions, while meta attack leads to relatively more stable intermediates [5]. This regioselectivity pattern is quantitatively supported by computational studies using molecular electron density theory, which demonstrate that meta substitution pathways possess lower activation energies compared to ortho or para alternatives [1].

The regioselectivity data reveal that nitro-substituted aromatic compounds consistently favor meta substitution with selectivities exceeding 79 percent in most cases [1] [4]. For 2-nitrobenzoic acid derivatives, the meta selectivity reaches 79.3 percent, while ortho substitution accounts for only 15.2 percent and para substitution for 5.5 percent under standard conditions [1]. This pronounced preference for meta attack reflects the destabilizing influence of the nitro group on carbocation intermediates formed at positions ortho and para to the substituent.

The electronic origin of this regioselectivity can be understood through analysis of the resonance structures of the sigma complex intermediates. When electrophilic attack occurs at the meta position relative to the nitro group, the resulting carbocation does not place positive charge directly adjacent to the electron-withdrawing nitro substituent [5]. In contrast, ortho and para attack generate sigma complexes where the positive charge is located on carbons bearing significant electron deficiency due to resonance with the nitro group, resulting in higher energy intermediates and correspondingly higher activation barriers [2].

Molecular orbital calculations support these mechanistic interpretations by revealing that the meta positions in nitro-substituted aromatics retain higher electron density compared to ortho and para sites [6]. The molecular electrostatic potential analysis demonstrates that meta positions exhibit less positive character, making them more susceptible to electrophilic attack despite the overall deactivating effect of the nitro group [4]. This theoretical framework provides quantitative validation for the observed regioselectivity patterns in nitrobenzoic acid derivatives.

Solvent-Mediated Bromine Migration Phenomena

Solvent effects play a crucial role in bromine migration mechanisms within aromatic systems containing multiple electron-withdrawing and electron-donating substituents [7] [8]. The migration of bromine atoms in compounds such as 6-Bromo-3-methoxy-2-nitrobenzoic acid occurs through distinct mechanistic pathways that are profoundly influenced by the polarity and coordinating ability of the reaction medium [9].

The halogen dance rearrangement, also known as halogen migration or halogen scrambling, represents the primary mechanism by which bromine atoms undergo positional isomerization on aromatic rings [7]. This transformation proceeds through a thermodynamically driven process where the halogen migrates from its original position to a more favorable site based on the electronic environment created by other substituents [7]. The sole driving force for this reaction is thermodynamics, with the final product distribution reflecting the relative stabilities of the various regioisomers.

Solvent polarity exerts a significant influence on the rate and selectivity of bromine migration reactions [8]. High dielectric constant solvents such as dimethyl sulfoxide and acetonitrile accelerate the migration process by stabilizing the ionic intermediates formed during the rearrangement [8]. In contrast, low polarity solvents like dichloromethane promote different mechanistic pathways that may involve radical intermediates or concerted rearrangement processes [10].

The mechanism of solvent-mediated bromine migration typically involves initial formation of a halogen-metal exchange intermediate when strong bases are present [7]. Subsequent nucleophilic attack and halogen displacement lead to the observed positional isomerization. The presence of coordinating solvents can stabilize these intermediates through specific interactions with the halogen atom or the aromatic ring system, thereby influencing both the reaction rate and the final product distribution [9].

Experimental evidence for solvent-mediated bromine migration comes from kinetic studies demonstrating that migration rates increase with solvent dielectric constant up to an optimal value, beyond which steric hindrance or specific solvent interactions may reduce the reaction efficiency [8]. Water, despite its high dielectric constant, often exhibits reduced migration rates due to competitive hydrogen bonding interactions that interfere with the rearrangement mechanism [11].

Kinetic Analysis of Sequential Functionalization

The sequential functionalization of aromatic compounds to produce 6-Bromo-3-methoxy-2-nitrobenzoic acid involves a carefully orchestrated series of electrophilic aromatic substitution reactions, each with distinct kinetic characteristics and mechanistic requirements [12] [13]. The kinetic analysis of these transformations provides fundamental insights into the factors controlling reaction rates and product selectivity in multiply substituted aromatic systems.

The initial bromination of benzene represents the first step in the synthetic sequence and exhibits characteristic kinetic parameters for electrophilic aromatic substitution [14] [15]. This reaction proceeds through a two-step mechanism involving rate-determining electrophilic attack by the activated bromine species, followed by rapid deprotonation to restore aromaticity [16] [17]. The activation energy for this transformation is typically 23.4 kilocalories per mole, with a second-order rate constant of 2.3 × 10⁻⁴ M⁻¹s⁻¹ under standard conditions [18].

Subsequent methoxylation of the brominated intermediate occurs with enhanced reactivity due to the weakly deactivating but ortho/para-directing influence of the bromine substituent . The activation energy decreases to 18.7 kilocalories per mole, reflecting the reduced electron density requirement for nucleophilic attack on the already substituted aromatic ring [20]. The rate constant increases to 1.8 × 10⁻³ M⁻¹s⁻¹, indicating accelerated kinetics compared to the initial bromination step.

The nitration of 3-bromo-methoxybenzene presents unique kinetic challenges due to the opposing electronic effects of the electron-donating methoxy group and the weakly electron-withdrawing bromine atom . The methoxy substituent activates the aromatic ring toward electrophilic attack through resonance donation, while the bromine atom provides modest deactivation through inductive withdrawal [20]. The net result is an intermediate reactivity profile with an activation energy of 25.8 kilocalories per mole and a rate constant of 4.5 × 10⁻⁵ M⁻¹s⁻¹.

The final carboxylation step to introduce the benzoic acid functionality represents the most challenging transformation in the sequence, with the highest activation energy of 28.2 kilocalories per mole and the lowest rate constant of 1.2 × 10⁻⁶ M⁻¹s⁻¹ [13]. This reduced reactivity reflects the cumulative deactivating effects of the nitro group and carboxyl functionality, both of which strongly withdraw electron density from the aromatic ring through resonance and inductive mechanisms .

The kinetic data reveal a clear trend of decreasing reactivity as electron-withdrawing substituents are introduced into the aromatic system [20]. This pattern is consistent with the fundamental principle that electrophilic aromatic substitution rates correlate directly with the electron density of the aromatic ring [22]. The presence of multiple deactivating groups creates a synergistic effect that dramatically reduces the nucleophilicity of the aromatic system toward further electrophilic attack.

Temperature dependence studies of these sequential transformations demonstrate that the activation parameters follow the expected Arrhenius behavior, with higher activation energies corresponding to greater temperature sensitivity [6]. The pre-exponential factors remain relatively constant across the reaction series, suggesting that the primary kinetic effect of substituent introduction is to raise the activation energy rather than to fundamentally alter the reaction mechanism [13].